molecular formula C21H20N2O3 B1665729 Alstonine CAS No. 642-18-2

Alstonine

Cat. No.: B1665729
CAS No.: 642-18-2
M. Wt: 348.4 g/mol
InChI Key: WYTGDNHDOZPMIW-RCBQFDQVSA-N
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Scientific Research Applications

Alstonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: this compound is used as a model compound for studying indole alkaloids and their chemical properties.

    Biology: It serves as a tool for understanding the biosynthesis of indole alkaloids in plants and microorganisms.

    Medicine: this compound has shown promising results in treating mental disorders such as schizophrenia. .

Mechanism of Action

Target of Action

Alstonine, an indole alkaloid, primarily targets the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin, and it plays a significant role in the central nervous system.

Mode of Action

This compound’s mode of action is mediated by the stimulation of the 5-HT2C receptor . Additionally, this compound, similarly to clozapine, indirectly inhibits the reuptake of glutamate in hippocampal slices . Unlike clozapine, however, this compound requires 5-HT2A and 5-HT2C receptors to produce this effect, as it is abolished by antagonists of these receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of tryptophan . Indole compounds, which are related to the metabolism of tryptophan, constitute an extensive family and are found in bacteria, plants, and animals . These compounds possess significant and complex physiological roles .

Pharmacokinetics

The traditional use of this compound in nigeria to treat mental illnesses can be viewed as indicative of its bioavailability and safety .

Result of Action

In preclinical studies, this compound has shown to attenuate MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal . It also possesses anxiolytic-like effects , attenuates amphetamine-induced lethality and stereotypy, as well as apomorphine-induced stereotypy , and attenuates haloperidol-induced catalepsy .

Action Environment

The action environment of this compound is primarily within the central nervous system The traditional use of this compound in different cultures, particularly in nigeria, suggests that cultural and environmental factors may play a role in its efficacy .

Future Directions

Research has shown promising results in the artificial production of alstonine, which has shown promising results for use in treating mental disorders . The researchers hope that the yeast platform can play a prominent role in discovering and developing plant-based medicine . The ability to make new-to-nature compounds and two natural antipsychotic drugs using baker’s yeast opens the door toward fermentation-based production of drugs and future tools for drug discovery .

Chemical Reactions Analysis

Types of Reactions: Alstonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. For example, halogenated derivatives of this compound have been developed to enhance its medicinal properties .

Comparison with Similar Compounds

Alstonine is unique among indole alkaloids due to its specific pharmacological profile and mechanism of action. Similar compounds include:

    Ajmalicine: Another indole alkaloid with antihypertensive properties.

    Corynanthine: An indole alkaloid with alpha-adrenergic blocking activity.

    Deserpidine: An indole alkaloid used as an antihypertensive agent.

    Mitragynine: An indole alkaloid with opioid receptor activity.

    Rauwolscine: An indole alkaloid with alpha-adrenergic blocking properties.

    Spegatrine: An indole alkaloid with potential antipsychotic effects.

    Reserpine: An indole alkaloid used as an antihypertensive and antipsychotic agent.

    Rescinnamine: An indole alkaloid with antihypertensive properties.

    Yohimbine: An indole alkaloid with alpha-adrenergic blocking activity.

This compound’s uniqueness lies in its specific interaction with serotonin and dopamine receptors, which distinguishes it from other indole alkaloids .

Properties

IUPAC Name

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGDNHDOZPMIW-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115727
Record name Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-18-2
Record name Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alstonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALSTONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for alstonine's antipsychotic activity?

A1: Unlike classical antipsychotic agents that primarily target dopamine receptors, this compound appears to exert its antipsychotic effects through a combination of mechanisms:

  • 5-HT2A/2C Receptor Agonism: this compound demonstrates agonistic activity at serotonin 5-HT2A and 5-HT2C receptors, which are implicated in various neurological and psychiatric processes. [, , ]
  • Modulation of Dopamine Transmission: While not directly interacting with dopamine receptors, this compound has been shown to influence dopamine levels by increasing intraneuronal dopamine catabolism. []
  • Potential Glutamate Modulation: Preliminary research suggests that this compound may also affect glutamate uptake in the hippocampus, a brain region crucial for learning and memory. []

Q2: What is the significance of this compound's interaction with the mitochondrial electron transport chain (mtETC)?

A2: Several lines of evidence point towards this compound's interaction with the mtETC in Plasmodium falciparum: (1) this compound-resistant P. falciparum strains exhibit hypersensitivity to atovaquone and proguanil, both known mtETC inhibitors. [] (2) Parasites with a genetically modified mtETC show reduced susceptibility to this compound. [] This suggests that this compound may disrupt energy production in the parasite, ultimately leading to its demise.

Q3: Does this compound's interaction with DNA contribute to its anticancer activity?

A3: In vitro studies indicate that this compound binds preferentially to DNA from cancerous cells, inhibiting its synthesis while having minimal effect on DNA from healthy cells. [, ] This selectivity highlights its potential as an anticancer agent. Furthermore, this compound's ability to form complexes with cancer DNA, particularly at the initiation stage of DNA synthesis, suggests a potential mechanism for its selective cytotoxicity. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H20N2O3 and a molecular weight of 348.39 g/mol.

Q5: Have computational methods been used to study this compound?

A5: Yes, molecular docking studies have been employed to investigate this compound's interactions with target proteins, including those involved in neurodegenerative diseases. [] These studies provide insights into the binding modes and affinities of this compound, facilitating the understanding of its pharmacological properties.

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research on simplified analogs of this compound, such as NU-1223, reveals that modifications to its structure can significantly influence its pharmacological profile. NU-1223, despite being structurally simpler, retains 5-HT2c receptor agonist-like activity, showcasing the possibility of developing this compound derivatives with tailored pharmacological properties. []

Q7: What evidence supports this compound's anti-cancer potential?

A7: this compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models:* In vitro: It selectively inhibits the growth of various cancer cell lines, including lymphoma, prostate cancer, and crown gall tissues, with minimal impact on normal cells. [, , , , , ]* In vivo: this compound effectively reduces tumor growth in mice xenograft models of lymphoma, prostate cancer, and osteosarcoma. [, ]

Q8: Does this compound show efficacy in animal models of psychiatric disorders?

A8: Yes, this compound displays promising antipsychotic and anxiolytic effects in rodent models:

  • Antipsychotic Activity: It effectively inhibits amphetamine-induced lethality, apomorphine-induced stereotypy, and reverses social interaction withdrawal in mice, all hallmarks of antipsychotic efficacy. [, , ]
  • Anxiolytic Activity: this compound exhibits anxiolytic properties in behavioral paradigms, suggesting its potential for treating anxiety disorders. []

Q9: Is there evidence of cross-resistance between this compound and other antimalarials?

A9: Importantly, no cross-resistance was observed between this compound and clinically relevant antimalarial drugs like chloroquine, atovaquone, and cycloguanil in P. falciparum. [] This lack of cross-resistance makes this compound a promising candidate for combating drug-resistant malaria.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Various analytical methods are employed for this compound analysis:* Chromatography: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to isolate, identify, and quantify this compound from plant extracts. [, , ]* Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of this compound. [, ]* Spectrofluorometry: this compound's fluorescent properties can be exploited for detection and quantification, particularly in biological samples. [, ]

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